molecular formula C19H22N2O4S B10805931 N-Cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide

N-Cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide

Cat. No.: B10805931
M. Wt: 374.5 g/mol
InChI Key: ZSAMWODPJUVPOC-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide is a complex organic compound that features a cyclopropyl group, a methoxyphenyl group, and a sulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide typically involves multiple steps. One common method starts with the reaction of cyclopropylamine with 4-methoxybenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 4-methylphenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-Cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide
  • N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Uniqueness

N-Cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, in particular, contributes to its rigidity and potential for specific interactions with biological targets .

Properties

IUPAC Name

N-cyclopropyl-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-3-11-18(12-4-14)26(23,24)21(13-19(22)20-15-5-6-15)16-7-9-17(25-2)10-8-16/h3-4,7-12,15H,5-6,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAMWODPJUVPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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